N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine
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Overview
Description
N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine is a synthetic compound that features a trimethoxybenzoyl group attached to an azetidinyl ring, which is further connected to a pyrazin-2-amine moiety
Mechanism of Action
- It effectively inhibits tubulin, which is crucial for microtubule assembly and cell division. Hsp90 is involved in protein folding and stability. TrxR plays a role in redox regulation. HLSD1 modulates gene expression by demethylating histones. ALK2 is implicated in cell signaling pathways. P-gp is a drug efflux pump. Involved in cell growth and differentiation.
Pharmacokinetics
- Details on absorption are not available . Volume of distribution is not specified . Information on protein binding is lacking .
Action Environment
Environmental factors influence efficacy and stability, but specific details remain undisclosed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized using a variety of methods, including the Staudinger reaction, which involves the reaction of an imine with a ketene.
Attachment of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be introduced through acylation reactions, often using trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrazin-2-amine Moiety: The pyrazin-2-amine moiety can be synthesized through nucleophilic substitution reactions involving pyrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazin-2-amine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its structural features, it may have potential as a therapeutic agent, particularly in the development of anti-cancer or anti-inflammatory drugs.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Uniqueness
N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the trimethoxybenzoyl group is particularly noteworthy, as it is known to enhance the biological activity of various molecules .
Biological Activity
N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. This compound features an azetidine ring, a pyrazine moiety, and a trimethoxybenzoyl group, which contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Synthesis
Chemical Structure:
The compound can be represented by the following chemical structure:
Synthesis:
The synthesis typically involves:
- Formation of the azetidine ring from appropriate precursors.
- Introduction of the pyrazine moiety via cyclization reactions.
- Acylation with 2,3,4-trimethoxybenzoyl chloride to yield the final product.
Biological Activity Overview
This compound has been studied for various biological activities:
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inhibiting tubulin polymerization. This mechanism disrupts mitotic spindle formation during cell division, leading to apoptosis in cancer cells. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Effects
In addition to its anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory properties . It has been shown to reduce the production of pro-inflammatory cytokines in cellular models of inflammation.
Neuroprotective Properties
Emerging evidence suggests potential neuroprotective effects of this compound. In animal models of neurodegenerative diseases, it has been observed to improve cognitive function and reduce neuronal damage.
The mechanism underlying the biological activity of this compound involves:
- Tubulin Inhibition: The trimethoxybenzoyl group interacts with tubulin, preventing its polymerization.
- Cytokine Modulation: The compound may alter signaling pathways involved in inflammation.
- Neuroprotection: It appears to modulate oxidative stress pathways, contributing to neuronal survival.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Activity
In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups (p < 0.05), suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Model Used | Observations |
---|---|---|---|
Anticancer | Tubulin inhibition | MCF-7 breast cancer cells | IC50 = 15 µM |
Anti-inflammatory | Cytokine modulation | LPS-induced inflammation | Reduced TNF-alpha and IL-6 levels |
Neuroprotective | Oxidative stress modulation | Neurodegenerative models | Improved cognitive function |
Properties
IUPAC Name |
[3-(pyrazin-2-ylamino)azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-13-5-4-12(15(24-2)16(13)25-3)17(22)21-9-11(10-21)20-14-8-18-6-7-19-14/h4-8,11H,9-10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXKMBMJZXZXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CC(C2)NC3=NC=CN=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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